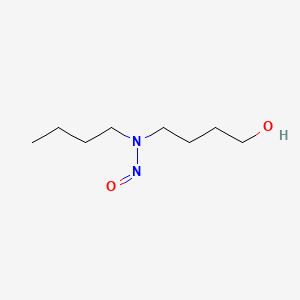

N-butyl-N-(4-hydroxybutyl)nitrosamine

Description

N-butyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine that has butyl and 4-hydroxybutyl substituents. In mice, it causes high-grade, invasive cancers in the urinary bladder, but not in any other tissues. It has a role as a carcinogenic agent. It is a nitrosamine and a primary alcohol.

This compound is a synthetic carcinogenic compound found in a variety of smokes and industrial products, N-butyl-N-4-hydroxybutyl nitrosamine is used in biomedical research to induce transitional and squamous cell urinary bladder cancers and to promote experimental hepatocarcinogenesis, probably through abnormal DNA methylation. (NCI04)

A substituted carcinogenic nitrosamine.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-(4-hydroxybutyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-2-3-6-10(9-12)7-4-5-8-11/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKPQFXYECAYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCCO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20497 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020210 | |

| Record name | Butyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxybutylbutylnitrosamine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] | |

| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20497 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylhydroxybutylnitrosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20497 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3817-11-6 | |

| Record name | 4-HYDROXYBUTYLBUTYLNITROSAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20497 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Butyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3817-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydroxybutylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003817116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl-N-(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanol, 4-(butylnitrosoamino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Butylnitrosoamino)-1-butanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2748J2P6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective chemical carcinogen widely utilized in preclinical research to induce urothelial carcinoma of the bladder in rodent models.[1][2] Its organ-specific carcinogenicity makes it an invaluable tool for studying the molecular pathogenesis of bladder cancer and for evaluating novel therapeutic and preventive strategies. This technical guide provides a comprehensive overview of the core mechanism of action of BBN, detailing its metabolic activation, the formation of DNA adducts, and the subsequent alterations in key cellular signaling pathways that drive tumorigenesis.

Metabolic Activation of BBN

BBN is an indirect-acting carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. Following oral administration, BBN is absorbed and primarily metabolized in the liver. The initial and critical step in its activation is the oxidation of the terminal hydroxyl group of the 4-hydroxybutyl chain by alcohol and aldehyde dehydrogenases. This process converts BBN into its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[1][3] BCPN is considered the ultimate carcinogen responsible for inducing bladder tumors.[1][3][4] It is excreted in the urine and comes into direct contact with the urothelium, the epithelial lining of the bladder. The prolonged exposure of the urothelium to BCPN in the urine is a key factor in the organ-specific carcinogenicity of BBN.

dot

DNA Adduct Formation and Mutagenesis

The carcinogenicity of BBN, mediated by its active metabolite BCPN, is primarily attributed to its genotoxic effects. BCPN is an alkylating agent that covalently binds to DNA, forming DNA adducts.[5][6] This process of DNA adduct formation is a critical initiating event in chemical carcinogenesis. The formation of these adducts can lead to errors during DNA replication and transcription, resulting in mutations.

While the precise structure of all BBN-DNA adducts is not fully elucidated, their formation leads to a characteristic mutational signature, with a high frequency of mutations in key cancer-related genes.[5] Studies of BBN-induced bladder tumors have revealed a high mutational burden, with frequent mutations in the tumor suppressor gene TP53 and the oncogenes FGFR3 and HRAS.[7] These genetic alterations are similar to those observed in human muscle-invasive bladder cancer, further highlighting the clinical relevance of the BBN model.[2][5]

Altered Cellular Signaling Pathways

The genetic mutations induced by BBN lead to the dysregulation of critical cellular signaling pathways that control cell proliferation, survival, and differentiation. The most prominently affected pathways in BBN-induced bladder carcinogenesis are:

-

TP53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by inducing cell cycle arrest, apoptosis, or DNA repair in response to cellular stress, such as DNA damage.[8][9][10] Mutations in the TP53 gene, which are frequently observed in BBN-induced tumors, lead to the loss of its tumor-suppressive functions.[7][11] This allows cells with damaged DNA to proliferate, accumulating further genetic alterations and promoting malignant transformation.[8]

-

FGFR3 and HRAS Signaling Pathways: The Fibroblast Growth Factor Receptor 3 (FGFR3) and Harvey Rat Sarcoma Viral Oncogene Homolog (HRAS) are key components of the MAPK signaling pathway, which regulates cell growth and proliferation.[12][13][14] Activating mutations in FGFR3 and HRAS are common in non-invasive papillary bladder tumors.[7][15] In the context of BBN-induced carcinogenesis, alterations in these pathways contribute to uncontrolled cell proliferation. Interestingly, studies have shown that prophylactic administration of agents like artemisinin (B1665778) can downregulate the expression of FGFR3 and HRAS while upregulating TP53, suggesting a potential avenue for chemoprevention.[7]

-

Inflammation and Oxidative Stress: Chronic inflammation and oxidative stress are well-established contributors to cancer development.[16][17][18] BBN administration induces a robust inflammatory response in the bladder, characterized by the infiltration of immune cells and the upregulation of pro-inflammatory cytokines.[5][19] This inflammatory microenvironment, coupled with the generation of reactive oxygen species (ROS) from BBN metabolism, creates a state of chronic oxidative stress that can further damage DNA and promote tumor growth.[16][18]

dot

Quantitative Data Summary

The following tables summarize key quantitative data from studies on BBN-induced bladder carcinogenesis.

Table 1: Dose-Response of BBN-Induced Bladder Cancer in Rodents

| Species | BBN Concentration in Drinking Water | Duration of Administration | Tumor Incidence | Reference |

| Rat (F344) | 50 ppm | Up to 112 weeks | 100% | [20] |

| Rat (F344) | 10 ppm | Up to 112 weeks | 76.7% | [20] |

| Rat (F344) | 5 ppm | Up to 112 weeks | 20.0% | [20] |

| Rat (F344) | 1 ppm | Up to 112 weeks | 6.9% (papilloma) | [20] |

| Mouse | 0.05% | 20 weeks | Development of macroscopic lesions | |

| Rat | 0.05% | 20 weeks | Development of macroscopic lesions |

Table 2: Concentration of BCPN in Rat Tissues and Urine after BBN Administration

| Sample | BBN Administration | BCPN Concentration | Reference |

| Urine | 0.025% in drinking water | 220 µg/mL | [1][3] |

| Bladder | 0.025% in drinking water | 1.2 µ g/100 mg wet tissue | [1][3] |

| Kidney | 0.025% in drinking water | 0.40 µ g/100 mg wet tissue | [1][3] |

| Liver | 0.025% in drinking water | 0.35 µ g/100 mg wet tissue | [1][3] |

| Thymus | 0.025% in drinking water | 0.15 µ g/100 mg wet tissue | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used in BBN research.

BBN-Induced Bladder Cancer Model in Mice

-

Animal Model: 6- to 8-week-old male C57BL/6J mice are commonly used.[2]

-

Carcinogen Administration: BBN is administered in the drinking water at a concentration of 0.05% or 0.1%.[2] The BBN solution should be freshly prepared and protected from light.

-

Treatment Duration: Mice are typically exposed to BBN for 12 to 20 weeks.[2][21]

-

Tumor Development: After the BBN administration period, the mice are returned to regular drinking water. Tumors are expected to develop within 8 weeks following the cessation of BBN treatment.[2]

-

Monitoring and Endpoint: Animals are monitored for signs of morbidity. Bladders are harvested at specified time points for histological analysis, and tumor incidence and multiplicity are recorded.

dot

Quantification of BCPN in Urine by HPLC

-

Sample Collection: Urine samples are collected from rats administered BBN.

-

Derivatization: BCPN, being a carboxylic acid, is derivatized to a fluorescent ester using 9-anthryldiazomethane (B78999) (ADAM). The reaction is typically carried out at 40°C for 1 hour.[1][3]

-

HPLC Analysis: The resulting fluorescent ester is separated and quantified using high-performance liquid chromatography (HPLC) with a reverse-phase column and a fluorescence detector.[1][3]

-

Quantification: The concentration of BCPN is determined by comparing the peak area of the sample to a standard curve of known BCPN concentrations.[1][3]

Analysis of DNA Adducts by 32P-Postlabeling

-

DNA Isolation: High-molecular-weight DNA is isolated from the bladder urothelium of BBN-treated animals.

-

DNA Digestion: The DNA is enzymatically digested to 3'-monophosphate deoxynucleosides.

-

Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides.

-

32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatography: The 32P-labeled DNA adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are detected and quantified by autoradiography and scintillation counting. The level of DNA adducts is typically expressed as the number of adducts per 108 or 109 normal nucleotides.

Conclusion

This compound is a powerful tool for bladder cancer research due to its specific and potent carcinogenic activity in the urothelium. Its mechanism of action is a multi-step process initiated by metabolic activation to the ultimate carcinogen, BCPN. The subsequent formation of DNA adducts leads to mutations in critical genes such as TP53, FGFR3, and HRAS, which in turn drive the dysregulation of signaling pathways controlling cell growth and survival. The accompanying inflammatory response and oxidative stress further contribute to the carcinogenic process. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals working to develop novel strategies for the prevention and treatment of bladder cancer.

References

- 1. Rapid assay of N-butyl-N-(3-carboxypropyl)nitrosamine in rat organs and urine by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RAPID ASSAY OF N-BUTYL-N-(3-CARBOXYPROPYL)NITROSAMINE IN RAT ORGANS AND URINE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AFTER DERIVATIZATION [jstage.jst.go.jp]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prophylactic role of artemisinin in modulating FGFR3, HRAS, and TP53 to prevent early-stage urothelial carcinoma in BBN-induced mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p53 and retinoblastoma pathways in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Genetic Variation in the TP53 Pathway and Bladder Cancer Risk. A Comprehensive Analysis | PLOS One [journals.plos.org]

- 11. The Predictive Role of Cell Cycle Marker Tumor Protein 53 (TP53) in the Pathophysiology and Biological Behavior of Urinary Bladder Cancer [svuijm.journals.ekb.eg]

- 12. Activating mutations in FGFR3 and HRAS reveal a shared genetic origin for congenital disorders and testicular tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activating mutations in FGFR3 and HRAS reveal a shared genetic origin for congenital disorders and testicular tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journal.waocp.org [journal.waocp.org]

- 15. FGFR3 and TP53 gene mutations define two distinct pathways in urothelial cell carcinoma of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of the Carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely utilized in preclinical research to model human bladder cancer. Its administration to various animal species reliably induces tumors that recapitulate the histological and molecular characteristics of human muscle-invasive bladder cancer. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and carcinogenic mechanisms of BBN. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working in oncology, particularly in the field of bladder cancer research. Detailed experimental protocols for its synthesis and use in carcinogenesis studies are provided, alongside a summary of its chemical and physical properties in clearly structured tables. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows generated using Graphviz to facilitate a deeper understanding of its biological activity and application in research.

Chemical Synthesis of this compound (BBN)

General Experimental Protocol for BBN Synthesis

Disclaimer: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All glassware should be decontaminated after use.

Reaction Scheme:

Materials:

-

N-butyl-N-(4-hydroxybutyl)amine

-

Sodium nitrite (B80452) (NaNO2)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Dichloromethane (B109758) (CH2Cl2) or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Chromatography column (if further purification is needed)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolution of the Amine: Dissolve a known quantity of N-butyl-N-(4-hydroxybutyl)amine in water or a suitable organic solvent in a round-bottom flask. The flask should be placed in an ice bath to maintain a low temperature (0-5 °C).

-

Acidification: Slowly add dilute hydrochloric acid to the stirred amine solution until it is acidic (pH 1-2). This protonates the amine, making it more soluble in the aqueous phase.

-

Preparation of Nitrosating Agent: In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirred acidic amine solution. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature below 10 °C. The reaction mixture is usually stirred for several hours at low temperature to ensure complete reaction. The formation of a yellow oil indicates the presence of the N-nitrosamine.

-

Extraction: After the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like dichloromethane using a separatory funnel. Repeat the extraction process multiple times to ensure complete recovery of the product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude BBN product.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel. The appropriate solvent system for elution would need to be determined, likely a mixture of hexane (B92381) and ethyl acetate.

-

Characterization: The identity and purity of the synthesized BBN should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Yield: The yield of this reaction can vary depending on the specific conditions but is generally expected to be in the range of 60-80%.

Chemical and Physical Properties of BBN

BBN is a clear yellow to reddish-yellow liquid with a molecular weight of 174.24 g/mol . It is soluble in water and organic solvents.[1] BBN is sensitive to light and should be stored in opaque containers at 2-8°C.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C8H18N2O2 | [3][4][5] |

| Molecular Weight | 174.24 g/mol | [3][4][5] |

| CAS Number | 3817-11-6 | [3][4][5] |

| Appearance | Clear yellow to reddish-yellow liquid | [6] |

| Boiling Point | 167 °C at 5 mmHg | [2] |

| Density | 1.01 g/cm³ | [7] |

| Refractive Index | 1.47 | [7] |

| Solubility | Water soluble | [1] |

| Storage Temperature | 2-8°C | [2] |

| Stability | Light sensitive | [2][7] |

Spectroscopic Data for BBN Characterization

The following table summarizes key spectroscopic data for the characterization of BBN.

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Data available on chemical databases. Expected signals would correspond to the butyl and hydroxybutyl chains. | [8] |

| ¹³C NMR | Data available on chemical databases. Expected signals would correspond to the eight carbon atoms in the molecule. | [3][8] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 174. Fragmentation patterns would show loss of water, and cleavage of the alkyl chains. | [3][8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (around 3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), N=O stretching (around 1450 cm⁻¹), and C-N stretching. | [8] |

Carcinogenic Properties and Mechanism of Action

BBN is an indirect-acting carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.

Metabolic Activation

The primary route of metabolic activation of BBN occurs in the liver. The terminal hydroxyl group of the 4-hydroxybutyl chain is oxidized to a carboxylic acid, forming N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). BCPN is considered the ultimate carcinogen and is excreted in the urine. In the acidic environment of the urine, BCPN can undergo further chemical changes to form a reactive butyl-diazonium ion, which can then alkylate DNA in the urothelial cells, leading to mutations and the initiation of carcinogenesis.

Key Signaling Pathways in BBN-Induced Bladder Cancer

BBN-induced bladder cancer is known to involve the alteration of several key signaling pathways that are also frequently dysregulated in human bladder cancer.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. BBN has been shown to activate this pathway, leading to increased cell proliferation and inhibition of apoptosis in bladder cancer cells.

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. BBN can lead to the activation of this pathway, contributing to the malignant phenotype of bladder cancer cells.

FGFR Signaling: Fibroblast Growth Factor Receptor (FGFR) signaling is frequently altered in bladder cancer. BBN-induced models have been instrumental in studying the role of FGFR mutations and amplifications in bladder tumorigenesis.

Experimental Protocols for BBN-Induced Carcinogenesis

The BBN-induced bladder cancer model is a cornerstone of preclinical bladder cancer research. Below are typical experimental protocols.

Animal Model and BBN Administration

Animals: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Wistar, Fischer 344) are commonly used. Age and sex can influence tumor development.

BBN Administration: The most common route of administration is in the drinking water at a concentration of 0.05% to 0.1%. BBN can also be administered by gavage or intravesical instillation.

Experimental Workflow:

Carcinogenicity Data

The incidence and latency of tumor development depend on the animal species and strain, BBN dose, and duration of administration.

| Animal Model | BBN Concentration | Duration of Administration | Tumor Incidence | Latency (weeks) | Reference(s) |

| Mouse (C57BL/6) | 0.05% in drinking water | 12 weeks | >90% | 20-24 | |

| Mouse (BALB/c) | 0.05% in drinking water | 16 weeks | ~80% | 24-28 | |

| Rat (Wistar) | 0.05% in drinking water | 20 weeks | >95% | 28-32 | |

| Rat (Fischer 344) | 0.1% in drinking water | 8 weeks | ~100% | 16-20 |

Key Experimental Methodologies

Histopathology: Bladder tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tumor morphology, grade, and stage of invasion.

Immunohistochemistry (IHC): IHC is used to detect the expression and localization of specific proteins in bladder tissue sections.

-

Protocol:

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval using heat or enzymatic digestion.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate with a primary antibody specific for the protein of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate to visualize the protein.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the sections.

-

Western Blotting: Western blotting is used to quantify the expression levels of specific proteins in bladder tumor lysates.

-

Protocol:

-

Homogenize bladder tissue and extract proteins.

-

Determine protein concentration using a protein assay (e.g., BCA).

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block non-specific binding sites on the membrane.

-

Incubate with a primary antibody specific for the protein of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Conclusion

This compound is an indispensable tool in bladder cancer research, providing a reliable and relevant model for studying the pathogenesis of this disease and for evaluating novel therapeutic strategies. This guide has provided a comprehensive overview of its synthesis, chemical properties, and carcinogenic mechanisms, along with detailed experimental protocols and visualizations to aid researchers in their work. A thorough understanding of the principles and techniques outlined herein is essential for the effective and safe use of BBN in a research setting. The continued use of this model will undoubtedly contribute to further advances in our understanding and treatment of human bladder cancer.

References

- 1. 4-HYDROXYBUTYLBUTYLNITROSAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound 3817-11-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C8H18N2O2 | CID 19665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. N-N-BUTYL-N-BUTAN-4-OL-NITROSAMINE | 3817-11-6 [chemicalbook.com]

- 7. This compound 90.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. N-N-BUTYL-N-BUTAN-4-OL-NITROSAMINE(3817-11-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-Induced Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely utilized in preclinical research to model human bladder cancer.[1][2][3] This technical guide provides a comprehensive overview of BBN-induced carcinogenesis, focusing on its mechanisms of action, established experimental protocols, and the key molecular signaling pathways implicated in tumor development. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to offer a clear and concise understanding of the complex processes involved in BBN-induced bladder cancer. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of bladder cancer.

Introduction

Bladder cancer is a significant global health concern, and relevant animal models are crucial for understanding its pathogenesis and developing novel therapeutic strategies.[2][3] The BBN-induced bladder cancer model is a well-established and highly valued tool in urological cancer research because it closely recapitulates the histological and molecular characteristics of human muscle-invasive bladder cancer (MIBC).[4][5] BBN, a nitrosamine (B1359907) compound found in tobacco smoke, consistently induces urothelial carcinoma in rodents, making it an excellent model for studying the etiology and progression of this disease.[1][6]

Mechanism of Action and Metabolism

BBN is a genotoxic carcinogen that requires metabolic activation to exert its carcinogenic effects.[1][2] After oral administration, BBN is absorbed and metabolized, primarily in the liver, to its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[7][8] BCPN is considered the ultimate carcinogen that directly damages the urothelium.[9]

The carcinogenic mechanism of BBN involves the formation of DNA adducts in the urothelial cells, leading to genetic mutations.[6][10] These mutations, predominantly G-A or C-T transitions, affect the expression and function of critical genes involved in cell cycle control, proliferation, and apoptosis, such as p53, RAS, and H19.[1][2][3] The accumulation of these genetic alterations drives the initiation and progression of bladder cancer.[1]

Experimental Models and Protocols

Rodents, particularly mice and rats, are the most commonly used animal models for BBN-induced carcinogenesis due to the anatomical and physiological similarities of their lower urinary tract to that of humans.[11][12]

Animal Models

-

Mice: C57BL/6 and C3H/He strains are frequently used. Mice tend to develop nodular and invasive carcinomas.[1]

-

Rats: Wistar and Fischer 344 rats are common choices. Rats typically develop papillary and nodular hyperplasia, papillomas, and both non-invasive and invasive carcinomas.[1]

Experimental Protocols

A generalized experimental workflow for inducing bladder cancer using BBN is outlined below. Specific parameters can be adjusted based on the research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Schematic representation of the PI3K/Akt/mTOR and MAPK signaling pathways in urothelial carcinoma. - Public Library of Science - Figshare [plos.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [A study of BBN induced bladder cancer in mice. The time differences in changes of histopathology and nuclear DNA content] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. Genetic Alterations in the Molecular Subtypes of Bladder Cancer: Illustration in the Cancer Genome Atlas Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is a Bladder Cancer Molecular Subtype? – Counterpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current animal models of bladder cancer: Awareness of translatability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the potent bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in rats. Understanding the biotransformation of BBN is critical for elucidating its mechanism of carcinogenicity and for the development of potential preventative and therapeutic strategies. This document summarizes key findings on the absorption, distribution, metabolism, and excretion of BBN, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Executive Summary

This compound (BBN) is extensively metabolized in rats, primarily in the liver, following oral administration. The parent compound is not detected in urine, indicating complete biotransformation.[1][2] The principal and carcinogenic urinary metabolite is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), formed through the oxidation of the terminal hydroxyl group of BBN.[1][2][3] BCPN is considered the active form of BBN that leads to the selective induction of urinary bladder tumors.[3] Further metabolism of BCPN occurs via β-oxidation, resulting in several minor urinary metabolites.[1][2][4] Additionally, both BBN and its primary metabolite BCPN can undergo conjugation with glucuronic acid.[1][2] Recent studies also suggest a role for the gut microbiome in the conversion of BBN to BCPN.[5] The urinary excretion of BCPN is a key indicator of BBN exposure and its carcinogenic potential.[6][7]

Metabolic Pathways of BBN in Rats

The metabolism of BBN in rats proceeds through a series of oxidative and conjugative reactions. The primary pathway involves the oxidation of the 4-hydroxybutyl chain, leading to the formation of the major carcinogenic metabolite, BCPN. This is followed by β-oxidation of the carboxypropyl side chain of BCPN to yield several minor metabolites. Glucuronidation represents a secondary pathway for both BBN and BCPN.

Primary Oxidation Pathway

The initial and most significant metabolic step is the oxidation of the hydroxyl group on the C4 position of the butyl chain of BBN. This reaction is catalyzed by the alcohol/aldehyde dehydrogenase enzyme system, primarily in the liver, and results in the formation of N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[8] BCPN is considered the ultimate carcinogen responsible for the induction of urinary bladder tumors in rats.[3][9]

β-Oxidation of BCPN

The principal metabolite, BCPN, undergoes further metabolism through the β-oxidation pathway, similar to the Knoop mechanism for fatty acid oxidation.[1][2][4] This results in the formation of several minor urinary metabolites, including:

Glucuronidation

Both the parent compound BBN and its primary metabolite BCPN can be conjugated with glucuronic acid.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferases. The resulting glucuronides, BBN-glucuronide (BBN-G) and BCPN-glucuronide (BCPN-G), are more water-soluble and are excreted in the urine.[9] BBN-glucuronide is not considered to possess carcinogenic properties.

Metabolic pathway of this compound (BBN) in rats.

Quantitative Data on BBN Metabolism

The distribution of BBN metabolites has been quantified in several studies, primarily focusing on urinary excretion. The data highlights the extensive metabolism of BBN and the prominence of BCPN as the major metabolite.

Table 1: Urinary Excretion of BBN and its Metabolites in Rats

| Compound Administered | Route of Administration | Dose | Timeframe | Metabolite | Percentage of Administered Dose in Urine | Reference |

| BBN | Intravenous | 1 mg/kg | 0-96 h | BBN | 0.3% | [9] |

| BBN | Intravenous | 1 mg/kg | 0-96 h | BCPN | 36% | [9] |

| BBN | Intravenous | 1 mg/kg | 0-96 h | BBN-Glucuronide | 11.7% | [9] |

| BBN | Oral | Single Dose | 48 h | Total Metabolites | >50% | [10] |

| BCPN | Oral | Single Dose | 48 h | BCPN (unchanged) | >40% | [10] |

| BHCPN | Oral | Single Dose | 48 h | BHCPN (unchanged) | ~65% | [10] |

| BCMN | Oral | Single Dose | 48 h | BCMN (unchanged) | >60% | [10] |

Experimental Protocols

A variety of experimental designs have been employed to investigate the metabolic fate of BBN in rats. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Metabolism Studies

These studies typically involve the administration of BBN to rats and the subsequent collection and analysis of biological samples.

-

Animal Models: Male F344 or Wistar rats are commonly used.[11][12] Age and weight are typically specified, for example, 6-week-old rats.

-

Dosing:

-

Oral Administration: BBN is often administered in the drinking water at concentrations ranging from 0.01% to 0.05%.[8][13][14] For dose-response studies, concentrations as low as 1 ppm have been used.[13][14] Gavage administration is also employed.[8]

-

Intravenous Administration: For pharmacokinetic studies, BBN is dissolved in a suitable vehicle (e.g., saline) and injected intravenously, for instance, at a dose of 1 mg/kg.[9]

-

-

Sample Collection:

-

Analytical Methods:

-

Extraction: Metabolites are extracted from urine or plasma using techniques such as ether extraction at different pH values.

-

Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) coupled with a thermal energy analyzer (TEA) are frequently used for the separation and detection of nitrosamines.[1][7] High-performance liquid chromatography (HPLC) is also utilized.[6]

-

Identification: Metabolite structures are confirmed by comparison with synthetic standards and by techniques such as mass spectrometry (MS).[6] Methylation is often used to derivatize acidic metabolites for GC analysis.[1]

-

A generalized experimental workflow for studying BBN metabolism in vivo.

Isolated Urinary Bladder Model

To investigate the metabolic capacity of the target organ, an isolated rat urinary bladder model has been developed.[15]

-

Procedure: The urinary bladder is isolated from the rat and incubated in a suitable medium. BBN or its metabolites are introduced into the bladder lumen.[15]

-

Analysis: The contents of the bladder are collected over time and analyzed for the formation of metabolites. This model has demonstrated that the bladder itself can oxidize BBN to BCPN.[15]

Conclusion

The metabolic fate of this compound in rats is well-characterized, with the primary pathway leading to the formation of the potent urinary bladder carcinogen N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). The extensive biotransformation of BBN underscores the importance of its metabolites in the carcinogenic process. This technical guide provides researchers and drug development professionals with a comprehensive resource on the metabolism of BBN, including detailed metabolic pathways, quantitative excretion data, and established experimental protocols. This knowledge is fundamental for future research into the mechanisms of BBN-induced carcinogenesis and for the development of novel intervention strategies.

References

- 1. Metabolic fate of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. METABOLIC FATE OF this compound IN THE RAT [jstage.jst.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolic fate of this compound homologs in the rat, in relation to their organotropic carcinogenicity to the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gut microbiome and bladder cancer: A new link through nitrosamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Experimental model for evaluating animal exposure to endogenous N-nitrosodi-n-butylamine by measuring its urinary metabolites N-butyl-N-(4-hydroxybutyl)-nitrosamine and N-butyl-N-(3-carboxypropyl)nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Synergism of Environmental Carcinogens and Promoters on Bladder Cancer Development Initiated by N‐Butyl‐N‐(4‐hydroxybutyl)nitrosamine in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain Differences in N‐Butyl‐N‐(4‐hydroxybutyl)nitrosamine Bladder Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of an experimental model for studying bladder carcinogen metabolism using the isolated rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Discovery of N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) as a Urothelial Carcinogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and subsequent establishment of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) as a potent and selective urothelial carcinogen. This discovery has been instrumental in the development of robust animal models that closely mimic human bladder cancer, thereby accelerating research into the pathogenesis, prevention, and treatment of this malignancy.

The Initial Discovery: Druckrey and Preussmann's Groundbreaking Work

The journey to understanding BBN's carcinogenic properties began with the broader investigation of nitrosamine (B1359907) compounds. In 1964, H. Druckrey, R. Preussmann, and their colleagues published a pivotal paper in Zeitschrift für Krebsforschung detailing their experiments on the selective induction of bladder cancer in rats using dibutylnitrosamine and its metabolite, this compound.[1][2] This research was built upon earlier findings in the 1950s that identified the hepatotoxic and carcinogenic nature of nitrosamines. Druckrey's work was the first to demonstrate the organ-specific carcinogenic effect of BBN on the urinary bladder, a discovery that laid the foundation for decades of bladder cancer research.

Experimental Protocols for BBN-Induced Urothelial Carcinogenesis

The BBN-induced rodent model is a widely utilized orthotopic model in bladder cancer research due to its ability to replicate the natural progression of the disease with intact pathological and immunological responses.

Original Induction Protocol in Rats (Druckrey et al., 1964)

Standardized BBN Induction Protocol in Rodents

Modern protocols have been refined to produce consistent and reproducible results. The most common method involves the administration of BBN in the drinking water of laboratory animals, typically mice or rats.

Objective: To induce urothelial carcinoma in rodents for preclinical studies.

Materials:

-

This compound (BBN)

-

Animal model: Male Fischer 344 (F344) rats or C57BL/6 mice are commonly used strains.[3][4]

-

Standard laboratory animal housing and diet.

-

Drinking water bottles.

Procedure:

-

Animal Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the start of the experiment.

-

Carcinogen Preparation: A stock solution of BBN is prepared and then diluted in the drinking water to the desired concentration, typically ranging from 0.01% to 0.1%.[5][6] A common concentration used is 0.05%.[7]

-

Administration: The BBN-containing drinking water is provided ad libitum to the experimental group. The control group receives regular drinking water.

-

Duration of Exposure: The duration of BBN administration varies depending on the animal model and the desired stage of cancer. For mice, macroscopic lesions can be observed after 12 weeks of exposure to 0.05% BBN, with muscle-invasive tumors developing after approximately 12-20 weeks.[4] In rats, a longer exposure period of at least 20 weeks is generally required to induce macroscopic lesions.

-

Monitoring: Animals are monitored regularly for signs of toxicity, such as weight loss or changes in behavior. Body weight and water consumption are often recorded weekly.

-

Histopathological Analysis: At the end of the experimental period, animals are euthanized, and their bladders are harvested, fixed in formalin, and embedded in paraffin (B1166041) for histopathological examination. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the stage of tumor development, from hyperplasia and dysplasia to carcinoma in situ (CIS) and invasive carcinoma.[8][9][10][11][12][13]

Quantitative Data on BBN-Induced Carcinogenesis

The following tables summarize key quantitative data from various studies on BBN-induced urothelial carcinogenesis.

Table 1: Dose-Response Relationship of BBN in Male F344 Rats [3][14]

| BBN Concentration in Drinking Water (ppm) | Tumor Incidence (%) | Latency (weeks to 100% incidence) |

| 50 | 100 | 91 |

| 10 | 76.7 | >112 |

| 5 | 20.0 | >112 |

| 1 | 6.9 (papilloma only) | >112 |

Table 2: Timeline of Histopathological Changes in BBN-Treated Rodents [8][9][10][12][15]

| Timepoint | Histopathological Findings in Mice | Histopathological Findings in Rats |

| 2 weeks | Reactive Atypia | - |

| 4 weeks | Dysplasia | - |

| 8 weeks | Carcinoma in Situ (CIS) | - |

| 12 weeks | Invasive Carcinoma (pT1) | Simple Hyperplasia, Atypical Hyperplasia |

| 13 weeks | - | Bladder Cancer (33.3% incidence) |

| 14 weeks | - | Bladder Cancer (55.6% incidence) |

| ≥16 weeks | - | Bladder Cancer (100% incidence) |

| 20 weeks | Severe Dysplasia, CIS | - |

| 26 weeks | Invasive Carcinoma | - |

| 40 weeks | - | Papillary Carcinoma |

Table 3: Mutation Frequencies of Key Genes in BBN-Induced Bladder Tumors in Male C57BL/6 Mice [4]

| Gene | Mutation Frequency (%) |

| Trp53 | 80 |

| Kmt2d | 70 |

| Kmt2c | 90 |

| Hmcn1 | 90 |

| Arid1a | 30 |

Signaling Pathways and Molecular Mechanisms

BBN-induced urothelial carcinogenesis is a multi-step process involving the metabolic activation of BBN and the subsequent alteration of key cellular signaling pathways.

Metabolic Activation of BBN

BBN itself is a pro-carcinogen that requires metabolic activation to exert its carcinogenic effects. Following oral administration, BBN is absorbed and metabolized, primarily in the liver, to its ultimate carcinogenic metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). BCPN is then excreted in the urine, where it comes into direct contact with the urothelium. As a genotoxic or DNA-reactive carcinogen, BCPN can form DNA adducts, leading to mutations and initiating the carcinogenic process.

Experimental Workflow for BBN-Induced Carcinogenesis

The general experimental workflow for studying BBN-induced bladder cancer is a sequential process that allows for the investigation of different stages of the disease.

Key Signaling Pathways in BBN-Induced Bladder Cancer

BBN-induced carcinogenesis is characterized by the dysregulation of several critical signaling pathways that control cell proliferation, survival, and differentiation.

The tumor suppressor gene p53 is frequently mutated in BBN-induced bladder tumors, similar to what is observed in human muscle-invasive bladder cancer.[4] Mutations in p53 disrupt its function in cell cycle arrest and apoptosis, leading to uncontrolled cell proliferation and tumor progression. BBN-induced DNA damage can activate the p53 pathway, but mutations allow cancer cells to evade this protective mechanism.[16]

The Wnt/β-catenin signaling pathway plays a crucial role in urothelial development and homeostasis.[17] Aberrant activation of this pathway has been implicated in bladder cancer. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt signaling, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[18][19][20] While direct BBN-induced mutations in Wnt pathway components are not as frequently reported as p53 mutations, crosstalk between Wnt/β-catenin and other pathways, such as androgen receptor signaling, may contribute to BBN-induced tumorigenesis.[21]

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. In the context of BBN-induced bladder cancer, TGF-β signaling has been shown to contribute to tumor progression and invasion.[7] TGF-β can induce an epithelial-to-mesenchymal transition (EMT), which enhances cell motility and invasiveness.[7] Studies have shown that conditional ablation of TGF-β signaling can inhibit BBN-induced tumor progression.[7]

Conclusion

The discovery of BBN as a urothelial carcinogen by Druckrey and his team was a landmark event in cancer research. The subsequent development of BBN-induced animal models has provided an invaluable tool for dissecting the molecular mechanisms of bladder cancer and for the preclinical evaluation of novel therapeutic strategies. The high degree of similarity between BBN-induced tumors in rodents and human urothelial carcinoma, in terms of both histopathology and molecular alterations, underscores the continued relevance of this model in the ongoing fight against bladder cancer. This guide provides a foundational understanding of the core principles and methodologies that have established BBN as a cornerstone of experimental bladder cancer research.

References

- 1. [SELECTIVE INDUCTION OF BLADDER CANCER IN RATS BY DIBUTYL- AND N-BUTYL-N-BUTANOL(4)-NITROSAMINE] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Bladder Tumours in Mice with Dibutylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Item - BBN-induced bladder carcinogenesis in rodents. - Public Library of Science - Figshare [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. The dynamics of the inflammatory response during BBN-induced bladder carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KoreaMed [koreamed.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. urotoday.com [urotoday.com]

- 19. GENETIC VARIANTS WITHIN THE WNT/β-CATENIN SIGNALING PATHWAY AS INDICATORS OF BLADDER CANCER RISK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Wnt/β-Catenin Signalling and Its Cofactor BCL9L Have an Oncogenic Effect in Bladder Cancer Cells | MDPI [mdpi.com]

- 21. Constitutive β-catenin Activation Induces Male-Specific Tumorigenesis in the Bladder Urothelium - PMC [pmc.ncbi.nlm.nih.gov]

The Carcinogenic Profile of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN): A Technical Guide for Researchers

An In-Depth Examination of its Metabolic Activation, Mechanism of Action, and Experimental Applications

Abstract

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely utilized in preclinical research to model human bladder cancer. This technical guide provides a comprehensive overview of the carcinogenic properties of BBN, intended for researchers, scientists, and drug development professionals. The document details the compound's metabolic activation, mechanism of action, and the molecular pathways implicated in BBN-induced tumorigenesis. Furthermore, it outlines standardized experimental protocols for inducing bladder cancer in rodent models and presents key quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex processes involved.

Introduction

This compound, a nitrosamine (B1359907) compound, is a well-established chemical carcinogen used to induce urinary bladder cancer in laboratory animals.[1][2] Its ability to consistently produce tumors that histologically and molecularly resemble human muscle-invasive bladder cancer (MIBC) makes it an invaluable tool for studying bladder carcinogenesis, evaluating novel therapeutic agents, and developing preventative strategies.[3][4][5] BBN is a metabolite of dibutylnitrosamine (DBN) and is also found in tobacco smoke, highlighting its clinical relevance.[1][2] This guide synthesizes the current understanding of BBN's carcinogenic properties, focusing on the technical details required for its effective use in a research setting.

Metabolic Activation and Mechanism of Action

BBN is an indirect-acting carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1] Upon oral administration, BBN is primarily metabolized in the liver.[1][6]

The key metabolic activation step is the oxidation of the hydroxyl group of BBN by alcohol and aldehyde dehydrogenases. This process converts BBN into its principal urinary metabolite, N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[7][8][9] BCPN is considered the ultimate carcinogen responsible for the selective induction of bladder tumors.[7] While BBN is metabolized in the liver, the active metabolite BCPN is excreted in the urine, leading to direct exposure of the urothelium.[6][10]

Several minor metabolites are also formed through beta-oxidation of BCPN, including N-butyl-N-(2-hydroxy-3-carboxy-propyl)nitrosamine, N-butyl-N-(carboxymethyl)nitrosamine, and N-butyl-N-(2-oxopropyl)nitrosamine.[8][9][11] Glucuronide conjugates of both BBN and BCPN are also produced; however, BBN-glucuronide is not carcinogenic.[1][8]

The carcinogenicity of BBN is attributed to its genotoxic nature.[1][2] The active metabolite, BCPN, is an alkylating agent that causes DNA damage in the bladder epithelium.[1][12] This damage, if not properly repaired, can lead to mutations in critical genes that regulate cell growth and proliferation, ultimately initiating the process of carcinogenesis.[1][13] The types of mutations predominantly observed in BBN-induced tumors are G to A or C to T transitions.[1][2]

Figure 1: Metabolic activation pathway of BBN.

Molecular Pathways in BBN-Induced Carcinogenesis

BBN-induced bladder carcinogenesis involves the alteration of several key signaling pathways that are also frequently dysregulated in human bladder cancer.

Key Signaling Pathways Affected by BBN:

-

p53 Pathway: Mutations in the TP53 tumor suppressor gene are common in BBN-induced tumors, particularly in high-grade lesions.[2][14] The p53 protein plays a crucial role in cell cycle arrest, DNA repair, and apoptosis in response to DNA damage. Its inactivation allows for the survival and proliferation of cells with genomic instability.

-

RAS Pathway: While less frequent than TP53 mutations, alterations in RAS family genes (such as H-ras) have been observed.[2][14] The RAS pathway is a critical regulator of cell proliferation, differentiation, and survival.

-

EGFR Signaling: BBN-induced tumors often exhibit high levels of Epidermal Growth Factor Receptor (EGFR).[14] Overexpression of EGFR can lead to uncontrolled cell growth and proliferation.

-

ATM/p53 and RASSF1A Pathways: BBN has been shown to modulate the ATM/p53 and RASSF1A signaling pathways, both of which are critical in the DNA damage response and tumor suppression.[14]

-

Other Implicated Genes: Studies have also identified alterations in genes such as H19, which is involved in cell proliferation and tumor progression.[4][15]

Figure 2: Key signaling pathways affected by BBN.

Experimental Protocols for BBN-Induced Bladder Cancer

Rodent models, particularly mice and rats, are the most common systems for studying BBN-induced carcinogenesis. The following provides a generalized protocol, with specific parameters often varying between studies.

Animal Models

-

Strains:

BBN Administration

-

Route of Administration: The most common and convenient method is ad libitum administration in drinking water.[2][3][5] Gavage and subcutaneous injection are also possible but less frequent.[2]

-

Concentration: BBN is typically dissolved in drinking water at concentrations ranging from 0.01% to 0.1%.[2][5] A concentration of 0.05% is frequently used.[5][18]

-

Duration of Administration: The duration of BBN exposure can range from several weeks to months. A common protocol involves 12 to 20 weeks of continuous BBN administration.[3][5][18] In some studies, BBN is administered for a set period, followed by a period of regular drinking water to allow for tumor progression.[4][5]

Tumor Development and Monitoring

-

Latency Period: The time to tumor development varies depending on the BBN dose, duration of exposure, and animal strain. Macroscopic tumors in mice can be observed as early as 12 weeks after the start of 0.05% BBN treatment.[2] In rats, a longer exposure of at least 20 weeks may be necessary for macroscopic lesions to develop.[2]

-

Histopathological Progression: BBN-induced bladder cancer progresses through stages that mimic human disease, starting with simple hyperplasia, followed by nodular hyperplasia, dysplasia, carcinoma in situ (CIS), and finally, invasive carcinoma.[2][19][20]

Figure 3: Generalized experimental workflow for BBN-induced bladder cancer.

Quantitative Data on BBN-Induced Carcinogenesis

The following tables summarize quantitative data from representative studies on BBN-induced bladder cancer.

Table 1: Dose-Response of BBN in Male F344 Rats [17]

| BBN Concentration (ppm) in Drinking Water | Number of Rats | Observation Period (weeks) | Papilloma Incidence (%) | Carcinoma Incidence (%) |

| 50 | 30 | 91 | 0 | 100 |

| 10 | 30 | 112 | 10.0 | 76.7 |

| 5 | 30 | 112 | 6.7 | 20.0 |

| 1 | 30 | 112 | 6.9 | 0 |

Table 2: Influence of Dose and Schedule on Bladder Cancer Incidence in Male BDF Mice [21]

| Total Dose (mg) | Number of Weekly Fractions | Number of Mice | Carcinoma Incidence (%) |

| 80 | 10 | 25 | Not specified (linear increase) |

| 30 | 20 | 25 | Higher than 5 fractions |

| 30 | 5 | 25 | Lower than 20 fractions |

| 20 | 20 | 25 | Higher than 5 fractions |

| 20 | 5 | 25 | Lower than 20 fractions |

| 15 | 20 | 25 | Higher than 5 fractions |

| 15 | 5 | 25 | Lower than 20 fractions |

Note: The study indicated a linear increase in carcinoma incidence with a total dose from 0 to 80 mg administered in 10 weekly fractions. For the administration schedule comparison, the study concluded that a more fractionated administration (20 weeks) was more effective at inducing cancer than a less fractionated one (5 weeks) for the same total dose.

Conclusion

This compound is a robust and reliable tool for inducing urothelial carcinoma in animal models, providing a platform that closely mimics human bladder cancer. A thorough understanding of its metabolic activation, mechanism of action, and the molecular pathways it perturbs is essential for designing and interpreting preclinical studies. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to leverage the BBN model in their investigations into bladder cancer biology and therapeutics. The continued use of this model will undoubtedly contribute to further advances in the field.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Metabolic fate of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. METABOLIC FATE OF this compound IN THE RAT [jstage.jst.go.jp]

- 10. Carcinogen-induced bladder cancer in the FVB mouse strain is associated with glandular differentiation and increased Cd274/Pdl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic fate of this compound homologs in the rat, in relation to their organotropic carcinogenicity to the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Review: BBN as an urothelial carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insights from animal models of bladder cancer: recent advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Dose-response study of urinary bladder carcinogenesis in rats by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Influence of total dose and dose schedule on induction of urinary bladder cancer in the mouse by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Genotoxicity and DNA Damage by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a potent and selective urothelial carcinogen widely utilized in preclinical research to model human bladder cancer. Its genotoxic effects are central to its carcinogenic mechanism, primarily through metabolic activation to reactive intermediates that induce DNA damage. This technical guide provides a comprehensive overview of the genotoxicity of BBN, focusing on the formation of DNA adducts, the induction of chromosomal damage, and the cellular signaling pathways that respond to this genetic insult. Detailed experimental protocols for key genotoxicity assays and structured quantitative data are presented to facilitate reproducible research in this field.

Introduction to BBN-Induced Genotoxicity

BBN is a nitrosamine (B1359907) that requires metabolic activation to exert its genotoxic and carcinogenic effects.[1] Following administration, BBN is metabolized to N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is considered the ultimate carcinogen. BCPN and its metabolites can alkylate DNA bases, leading to the formation of DNA adducts. These adducts can mispair during DNA replication, resulting in mutations and genomic instability, which are critical initiating events in carcinogenesis.[2] The organ-specific carcinogenicity of BBN in the urinary bladder is attributed to the accumulation of its genotoxic metabolites in the urine and subsequent exposure of the urothelial cells.[2]

Quantitative Analysis of BBN-Induced DNA Damage

The genotoxicity of BBN can be quantified through various assays that measure different aspects of DNA damage, from the formation of specific DNA adducts to the induction of chromosomal breaks.

DNA Adduct Formation

The covalent binding of BBN metabolites to DNA results in the formation of various adducts. The most well-characterized of these are O6-butylguanine (O6-BuG) and O6-(4-hydroxybutyl)guanine [O6-(4-OH-Bu)G]. The levels of these adducts in urothelial DNA can be quantified using sensitive analytical techniques such as high-resolution gas chromatography-negative ion chemical ionization mass spectrometry.

Table 1: Levels of BBN-Induced DNA Adducts in Rat Urothelial DNA

| BBN Dose | Time After Dosing | O6-butylguanine (µmol/mol guanine) | O6-(4-hydroxybutyl)guanine (µmol/mol guanine) |

| 120 mg/rat (single dose) | 3 h | 0.44 ± 0.12 | 7.7 ± 3.19 |

| 120 mg/rat (single dose) | 24 h | 17.9 ± 7.23 | 12.2 ± 7.01 |

| 20 mg/rat (single dose) | 24 h | 5.41 | Not Reported |

| 20 mg/rat (6 doses over 2 weeks) | 24 h after last dose | 1.13 | Not Reported |

| Data sourced from a study on rats.[3] |

Comet Assay (Single Cell Gel Electrophoresis)

Micronucleus Test

The micronucleus test is used to assess chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. This assay can be performed on exfoliated urothelial cells from urine samples of BBN-treated animals.[5] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. While the utility of this assay for BBN is established, specific quantitative data on the frequency of micronucleated urothelial cells following BBN treatment is not widely published.

Signaling Pathways in BBN-Induced DNA Damage Response

Cells respond to BBN-induced DNA damage through a complex network of signaling pathways that orchestrate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. Two key pathways involved are the p53 and Nrf2 pathways.

p53 Signaling Pathway

The p53 tumor suppressor protein is a critical sensor of DNA damage. In response to BBN-induced DNA lesions, p53 is activated and transcriptionally regulates a battery of genes involved in cell cycle control and apoptosis.

Nrf2 Signaling Pathway

The Nrf2 transcription factor is a master regulator of the cellular antioxidant response and plays a crucial role in the detoxification of BBN.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying BBN-induced genotoxicity.

BBN-Induced Bladder Carcinogenesis in Rodents

This protocol describes the induction of urinary bladder tumors in mice or rats through oral administration of BBN.

Materials:

-

This compound (BBN)

-

Rodents (e.g., C57BL/6 mice or Fischer 344 rats)

-

Drinking water bottles

-

Standard animal housing and husbandry equipment

Procedure:

-

Prepare a 0.05% (w/v) solution of BBN in the drinking water. Protect the solution from light.

-

Provide the BBN-containing water to the animals ad libitum for a period of 12 to 20 weeks.[6]

-

After the BBN administration period, switch the animals back to regular drinking water.

-

Monitor the animals regularly for signs of tumor development, such as hematuria and weight loss.

-

Euthanize animals at predetermined time points for tissue collection and analysis.

-

Carefully dissect the urinary bladder, remove urine, and process for downstream applications such as histopathology, DNA extraction for adduct analysis, or cell isolation for genotoxicity assays.

Comet Assay for Urothelial Cells

This protocol outlines the steps for performing an alkaline comet assay on urothelial cells isolated from BBN-treated animals.[7]

Materials:

-

Urothelial cells isolated from bladder

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Prepare a single-cell suspension of urothelial cells.

-

Mix the cell suspension with low melting point agarose and layer onto a pre-coated microscope slide.

-

Lyse the cells in a high-salt and detergent solution to remove cellular proteins and membranes, leaving behind nucleoids.

-

Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis to allow fragmented DNA to migrate out of the nucleoid.

-

Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Analyze the images using specialized software to quantify DNA damage parameters (% tail DNA, tail moment).

Micronucleus Test for Exfoliated Urothelial Cells

This protocol describes the procedure for the in vivo micronucleus test using exfoliated urothelial cells from rodents.[5][8]

Materials:

-

Urine or bladder wash samples from BBN-treated animals

-

Centrifuge and tubes

-

Microscope slides

-

Fixative (e.g., methanol)

-

DNA-specific stain (e.g., Giemsa or DAPI)

-

Light microscope

Procedure:

-

Collect urine or perform a bladder wash to obtain exfoliated urothelial cells.

-

Centrifuge the sample to pellet the cells.

-

Resuspend the cell pellet and prepare smears on microscope slides.

-

Fix the cells with an appropriate fixative.

-

Stain the slides with a DNA-specific stain.

-

Score the slides under a light microscope for the presence of micronuclei in urothelial cells. A minimum of 1000 cells per animal should be scored.

-

Calculate the frequency of micronucleated cells.

Conclusion